

# determining optimal dosage of BMS-986143 in mice

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## Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

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## Technical Support Center: BMS-986143

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, **BMS-986143**, in mouse models.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for **BMS-986143** in mouse models of autoimmune disease?

A1: For initial studies, doses ranging from 15 mg/kg to 45 mg/kg administered orally (PO) twice daily (BID) have been shown to be effective in a collagen-induced arthritis (CIA) mouse model. [1] These doses resulted in a dose-dependent inhibition of clinical disease progression.[1] It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific model and experimental endpoint.

Q2: What is the oral bioavailability of **BMS-986143** in mice?

A2: **BMS-986143** exhibits high oral bioavailability in mice, reported to be 100%.[1]

Q3: What is the half-life of **BMS-986143** in mice?

A3: The elimination half-life of **BMS-986143** in mice is approximately 3.6 hours following intravenous administration.[1] This moderate half-life supports a twice-daily dosing regimen for

sustained target engagement.

Q4: What vehicle can be used for the oral administration of **BMS-986143**?

A4: While specific vehicle information for **BMS-986143** is not detailed in the provided search results, a common vehicle used for a closely related BTK inhibitor, BMS-986142, is a mixture of ethanol, tocopherol PEG 1000 succinate (TPGS), and PEG300 (EtOH:TPGS:PEG300; 5:5:90). [2] This formulation is suitable for oral gavage. It is advisable to assess the solubility and stability of **BMS-986143** in your chosen vehicle before in vivo administration.

Q5: I am observing variability in the efficacy of **BMS-986143** between my experimental groups. What could be the cause?

A5: Variability in efficacy can arise from several factors:

- **Drug Administration:** Ensure accurate and consistent oral gavage technique to minimize dosing errors.
- **Animal Health:** The overall health status of the mice can influence drug metabolism and disease progression. Monitor animals for any signs of distress or illness.
- **Disease Model Induction:** Inconsistent induction of the disease model (e.g., CIA or CAIA) can lead to significant variability in disease severity and response to treatment.
- **Pharmacokinetics:** Individual differences in drug absorption and metabolism can occur. Consider collecting satellite blood samples to assess drug exposure levels.

Q6: Are there any known off-target effects of **BMS-986143**?

A6: **BMS-986143** is a selective BTK inhibitor. However, like many kinase inhibitors, it can inhibit other kinases at higher concentrations. Besides BTK (IC<sub>50</sub> = 0.26 nM), **BMS-986143** also shows activity against TEC, BLK, BMX, TXK, FGR, YES1, and ITK with IC<sub>50</sub> values of 3 nM, 5 nM, 7 nM, 10 nM, 15 nM, 19 nM, and 21 nM, respectively.[1]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Poor clinical response at previously reported effective doses.	1. Improper drug formulation or storage. 2. Suboptimal dosing frequency. 3. Advanced disease stage at the start of treatment.	1. Prepare fresh formulations for each experiment and store the compound as recommended. 2. Given the half-life, consider increasing the dosing frequency from once daily (QD) to twice daily (BID). 3. In therapeutic models, initiate treatment at an earlier, more defined stage of disease.
Signs of toxicity in treated mice (e.g., weight loss, lethargy).	1. Dose is too high for the specific mouse strain. 2. Vehicle toxicity.	1. Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Administer a vehicle-only control group to assess any vehicle-related toxicity.
Inconsistent pharmacokinetic (PK) data.	1. Inaccurate blood sampling times. 2. Issues with the bioanalytical method. 3. Fasting state of the animals.	1. Adhere to a strict and consistent blood sampling schedule. 2. Validate the bioanalytical method for accuracy and precision. 3. Ensure a consistent fasting or fed state across all animals during dosing and sampling, as food can affect oral drug absorption.

## Quantitative Data

Table 1: Pharmacokinetic Parameters of **BMS-986143** in Mice

Parameter	Value	Administration Route	Dose
Oral Bioavailability	100% <a href="#">[1]</a>	Oral	6 mg/kg <a href="#">[1]</a>
Cmax	4.3 µM <a href="#">[1]</a>	Oral	6 mg/kg <a href="#">[1]</a>
Elimination Half-life (t1/2)	3.6 h <a href="#">[1]</a>	Intravenous	3.0 mg/kg <a href="#">[1]</a>
Plasma Clearance	8.6 mL/min/kg <a href="#">[1]</a>	Intravenous	3.0 mg/kg <a href="#">[1]</a>
Volume of Distribution	1.8 L/kg <a href="#">[1]</a>	Intravenous	3.0 mg/kg <a href="#">[1]</a>

Table 2: Efficacy of **BMS-986143** in a Mouse Model of Collagen-Induced Arthritis (CIA)

Dose (mg/kg)	Dosing Regimen	Efficacy (Inhibition of Clinical Disease Progression)
15 <a href="#">[1]</a>	Oral gavage; BID <a href="#">[1]</a>	63% <a href="#">[1]</a>
45 <a href="#">[1]</a>	Oral gavage; BID <a href="#">[1]</a>	80% <a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is adapted from studies on the closely related BTK inhibitor, BMS-986142.[\[2\]](#)

- Animals: Male DBA/1 mice, 8-10 weeks old.[\[2\]](#)
- Induction:
  - On day 0, inject mice subcutaneously at the base of the tail with 200 µg of bovine type II collagen emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant).[\[2\]](#)
  - On day 21, administer a booster injection in the same manner.[\[2\]](#)
- Dosing:

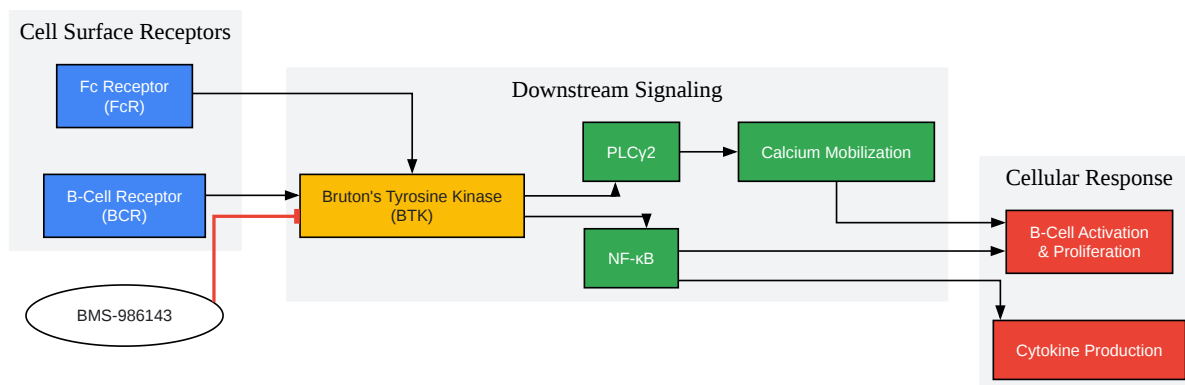
- Preventative Model: Begin oral gavage of **BMS-986143** or vehicle immediately after the primary immunization on day 0.[\[2\]](#)
- Therapeutic Model: Delay the start of dosing until the booster immunization on day 21.[\[2\]](#)
- Monitoring:
  - Monitor mice three times per week for the development and severity of paw inflammation.[\[2\]](#)
  - Utilize a clinical scoring system to quantify disease severity.

#### Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol is adapted from studies on the closely related BTK inhibitor, BMS-986142.[\[2\]](#)

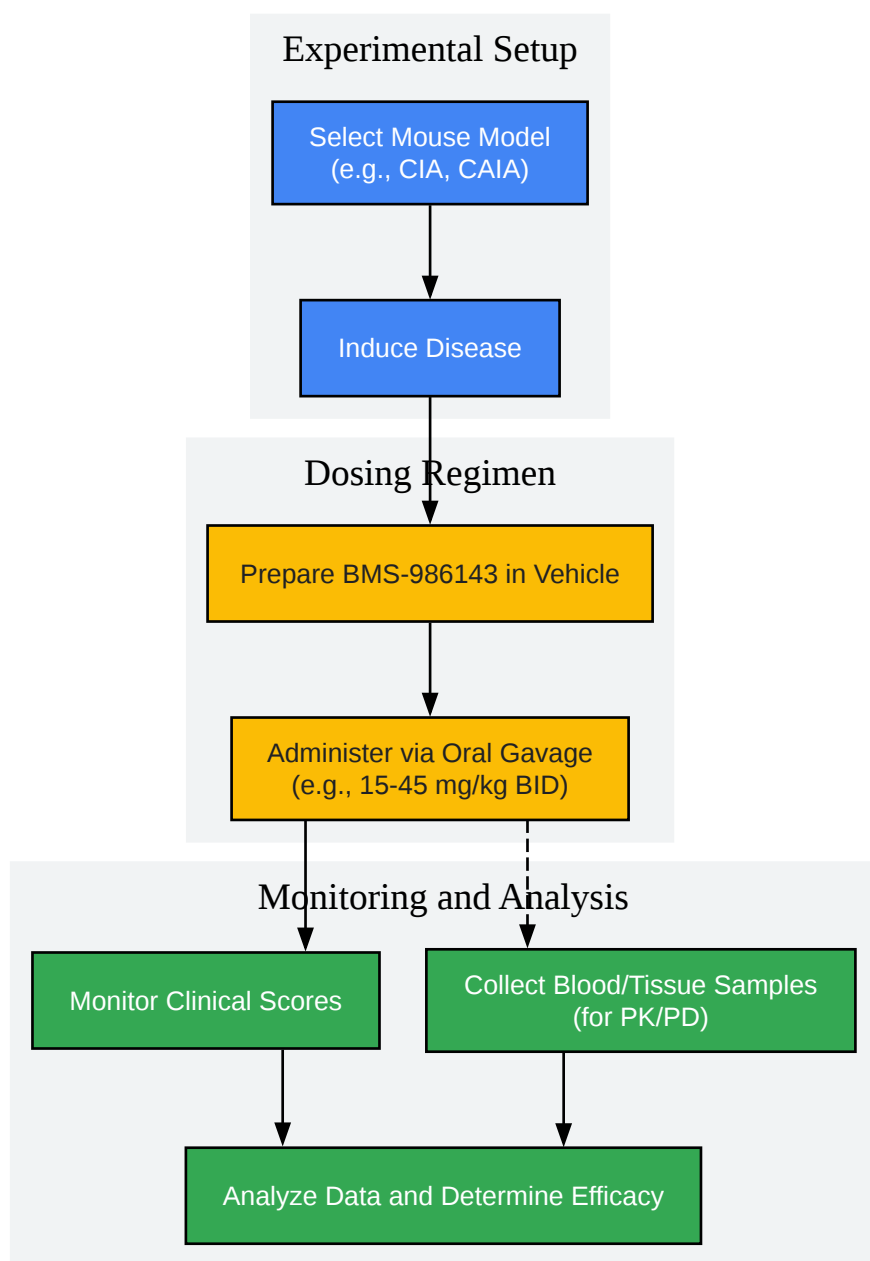
- Animals: Female BALB/c mice, 8-10 weeks old.[\[2\]](#)
- Induction:
  - On day 0, administer a cocktail of monoclonal anti-mouse type II collagen antibodies intraperitoneally (IP).[\[2\]](#)
  - On day 3, inject mice IP with 1.25 mg/kg of lipopolysaccharide (LPS).[\[2\]](#)
- Dosing:
  - Begin oral gavage of **BMS-986143** or vehicle immediately after the antibody cocktail administration on day 0.[\[2\]](#)
- Monitoring:
  - Monitor mice daily for the development and severity of paw inflammation using a clinical scoring system.[\[2\]](#)

## Visualizations



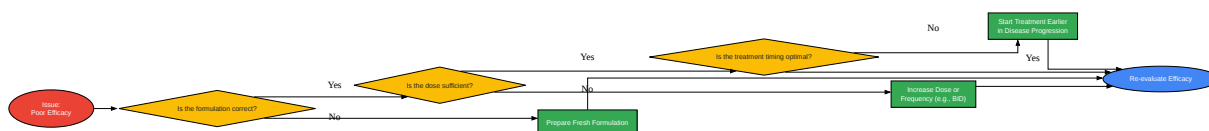
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Caption: **BMS-986143** inhibits BTK, blocking downstream signaling from BCR and FcR.



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Caption: Workflow for determining the optimal dosage of **BMS-986143** in mouse models.



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Caption: Troubleshooting logic for addressing poor efficacy of **BMS-986143**.

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## References

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